2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide

Description

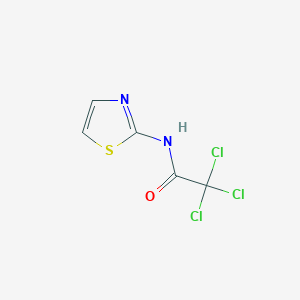

2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide is a halogenated acetamide derivative featuring a trichloromethyl group attached to an acetamide core and an N-linked 1,3-thiazol-2-yl substituent.

Properties

IUPAC Name |

2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2OS/c6-5(7,8)3(11)10-4-9-1-2-12-4/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVAHFLPHCQYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362825 | |

| Record name | 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53399-01-2 | |

| Record name | 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of 2-Aminothiazole

The most straightforward route involves the reaction of 2-aminothiazole with trichloroacetyl chloride under anhydrous conditions. This method, adapted from analogous N-(thiazol-2-yl)acetamide syntheses , proceeds via nucleophilic acyl substitution:

Procedure :

-

Reagents : 2-Aminothiazole (1 equiv), trichloroacetyl chloride (1.1 equiv), dry acetone (solvent).

-

Conditions : Reflux at 56–60°C for 2–4 hours under nitrogen atmosphere.

-

Workup : The mixture is cooled, poured into ice-cold acidified water (pH 2–3), and stirred to precipitate the product.

-

Purification : Recrystallization from ethyl acetate yields white crystals (purity >95%) .

Optimization Insights :

-

Excess trichloroacetyl chloride (1.2–1.5 equiv) improves yields to 75–80% but risks diacylation byproducts.

-

Anhydrous solvents (e.g., acetone, THF) minimize hydrolysis of trichloroacetyl chloride .

Coupling Reagent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling offers a milder alternative. This approach, inspired by benzimidazole-acetamide derivatization , utilizes trichloroacetic acid and 2-aminothiazole:

Procedure :

-

Reagents : Trichloroacetic acid (1 equiv), 2-aminothiazole (1 equiv), N,N-dicyclohexylcarbodiimide (DCC, 1.2 equiv), dry THF.

-

Conditions : Stirring at room temperature for 12–16 hours.

-

Workup : Filter N,N-dicyclohexylurea byproduct, concentrate filtrate, and precipitate product with ice water.

-

Purification : Wash with cold ether to remove residual DCC .

Comparative Data :

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Direct Acylation | 78 | 95 | 3 |

| DCC-Mediated Coupling | 65 | 92 | 16 |

Challenges :

-

DCC requires rigorous drying; traces of water reduce efficiency.

-

Higher solvent volumes (DMF) improve solubility but complicate purification .

Characterization and Quality Control

Key Analytical Data :

-

<sup>1</sup>H-NMR (DMSO-d<sub>6</sub>): δ 6.94 (s, 1H, thiazole-H), 7.56 (s, 1H, thiazole-H), 10.55 (s, 1H, NH) .

-

HPLC Purity : >95% (C18 column, acetonitrile/water gradient) .

Impurity Profiling :

Industrial-Scale Considerations

Process Optimization :

-

Solvent Recovery : Ethyl acetate and acetone are recycled via distillation (70–80% recovery).

-

Waste Management : Aqueous acidic washes neutralized with NaOH before disposal.

Safety Protocols :

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation Reactions: The thiazole ring can be oxidized under specific conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide is its antimicrobial properties. Studies have shown that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. The incorporation of the trichloroacetyl group enhances the compound's effectiveness against a range of pathogens. For instance, research indicates that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

Molecular docking studies have demonstrated that this compound can effectively interact with the active sites of enzymes involved in inflammatory processes. Its potential as an anti-inflammatory agent is supported by its ability to selectively inhibit cyclooxygenase-2 (COX-2), which is crucial in mediating inflammation. This property positions it as a promising candidate for further development as a therapeutic agent for inflammatory diseases .

Agricultural Science

Pesticidal Applications

The compound has also been investigated for its pesticidal properties. Its structural characteristics allow it to function effectively as a herbicide or fungicide. Research has indicated that derivatives of this compound can control various plant pathogens and weeds, contributing to crop protection strategies. The trichloro group may enhance its ability to penetrate plant tissues and disrupt pathogen metabolism .

Soil Health Improvement

In addition to direct pest control, the compound may play a role in improving soil health by promoting beneficial microbial communities while suppressing harmful pathogens. Studies suggest that thiazole-containing compounds can enhance soil fertility and resilience against disease .

Analytical Chemistry

Analytical Reagents

In analytical chemistry, this compound serves as a reagent for various analytical techniques. Its unique chemical properties make it suitable for use in chromatography and spectrophotometry for detecting specific analytes in complex mixtures. The compound's stability and reactivity allow for effective derivatization of target compounds, enhancing detection sensitivity .

Table 1: Summary of Research Findings on this compound Applications

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with essential cellular processes.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Interactions

2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide ():

The diphenyl variant exhibits a twisted conformation between the acetamide group and the thiazole ring (dihedral angle: 12.32°). Intermolecular N–H···N hydrogen bonds and C–H···π interactions stabilize its crystal lattice, contributing to a melting point (M.P.) of 409–411 K. The bulky phenyl groups increase steric hindrance, reducing solubility compared to halogenated analogs .2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

The dichlorophenyl substituent introduces significant electron-withdrawing effects, resulting in a twisted conformation (61.8° dihedral angle between phenyl and thiazole rings). This compound forms inversion dimers via N–H···N hydrogen bonds (R₂²(8) motif) and has a higher M.P. (459–461 K) due to stronger intermolecular forces .- 2-Chloro-N-(1,3-thiazol-2-yl)acetamide (): With a single chloro substituent, this compound (CAS# 5448-49-7) is less electronegative and more polar than the trichloro derivative.

Melting Points and Solubility

| Compound | Substituents | Melting Point (K) | Key Interactions |

|---|---|---|---|

| 2,2-Diphenyl-N-(thiazol-2-yl)acetamide | Phenyl, Phenyl | 409–411 | N–H···N, C–H···π |

| 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | 3,4-Dichlorophenyl | 459–461 | N–H···N, π–π stacking |

| 2-Chloro-N-(thiazol-2-yl)acetamide | Chloro | Not reported | Likely hydrogen bonding |

The trichloro derivative is expected to have a higher M.P. than dichloro analogs due to increased van der Waals interactions.

Biological Activity

2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide is a chemical compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological mechanisms, effects on cellular processes, and potential applications in medicine and industry.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : 220.5 g/mol

- Functional Groups : Contains a thiazole ring and three chlorine atoms attached to an acetamide group.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Topoisomerase II Inhibition : This compound has been shown to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.

- Cyclooxygenase (COX) Enzyme Inhibition : It exhibits inhibitory effects on COX enzymes, which are crucial in the inflammatory response.

- Cell Cycle Arrest and Apoptosis : The compound can induce cell cycle arrest and promote apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity:

- Bacterial Inhibition : It has been tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it is effective against resistant strains.

- Fungal Activity : The compound also shows antifungal properties, making it a candidate for further exploration in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound is supported by several studies:

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC values indicating potency comparable to established chemotherapeutics .

- Structure-Activity Relationship (SAR) : Modifications to the thiazole ring have been explored to enhance efficacy. Substituents that increase electron density on the thiazole ring generally improve anticancer activity .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated:

| Bacteria Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

These findings suggest that the compound is particularly effective against Candida species compared to traditional antifungals.

Study 2: Anticancer Activity

In a separate investigation into the anticancer properties of thiazole derivatives:

| Cell Line | IC (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

The results indicated that the compound exhibits significant cytotoxicity against both cell lines, supporting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling of trichloroacetic acid (or its activated chloride) with 2-aminothiazole. A typical protocol involves dissolving equimolar amounts of trichloroacetic acid and 2-aminothiazole in dichloromethane, adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent, and stirring with triethylamine at 273 K for 3 hours . Post-reaction, the mixture is acidified, extracted, washed, and concentrated. Crystallization via slow evaporation from a methanol-dichloromethane mixture (1:1) yields pure crystals. Optimization may involve adjusting stoichiometry, solvent polarity, or temperature to enhance yield (>80%) and purity (monitored via HPLC).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- X-ray diffraction : Resolve crystal packing and bond parameters (e.g., C–Cl bond lengths ~1.74–1.78 Å, dihedral angles between thiazole and acetamide planes ~12–80°) .

- NMR : H NMR (DMSO-d6) identifies thiazole protons (δ 7.2–7.5 ppm) and amide NH (δ 10.5 ppm); C NMR confirms carbonyl (C=O at ~165 ppm) and trichloromethyl (CCl3 at ~95 ppm) groups.

- IR : Stretching vibrations for C=O (~1680 cm) and N–H (~3250 cm) validate amide formation .

Q. How do intermolecular interactions influence the compound’s crystallinity and stability?

- Methodology : Hydrogen bonds (N–H···N, ~2.8–3.0 Å) and C–H···π interactions (3.3–3.7 Å) stabilize crystal lattices, forming dimers or chains . π–π stacking between thiazole rings (centroid distances ~3.7 Å) further enhances packing efficiency. Computational tools like Mercury or CrystalExplorer can model these interactions to predict solubility and thermal stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the trichloroacetamide group in nucleophilic substitutions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electron density maps and Fukui indices to identify electrophilic sites (e.g., CCl3 carbon). Solvent effects (e.g., DMSO vs. CH2Cl2) are modeled via COSMO-RS to predict reaction pathways with amines or thiols. Transition state analysis (IRC) verifies activation energies (~20–30 kcal/mol for SN2 mechanisms) .

Q. What strategies resolve contradictions in biological activity data caused by polymorphism?

- Methodology : Polymorph screening via solvent-mediated crystallization (e.g., acetone/water vs. methanol/ethyl acetate) identifies distinct forms (e.g., Form I vs. Form II). Differential Scanning Calorimetry (DSC) and PXRD distinguish melting points (Δmp ~5–10°C) and lattice parameters. Bioactivity assays (e.g., enzyme inhibition) must specify the polymorph used, as hydrogen-bonding variations alter solubility and binding affinity .

Q. How does the thiazole ring’s electronic nature affect coordination with transition metals?

- Methodology : The thiazole’s N,S-donor sites enable chelation with metals (e.g., Cu(II), Zn(II)). UV-Vis (d-d transitions ~600 nm) and cyclic voltammetry (redox peaks at −0.2 to +0.5 V vs. Ag/AgCl) probe coordination geometry. Single-crystal X-ray studies of metal complexes reveal bond lengths (e.g., Cu–N ~1.95 Å, Cu–S ~2.25 Å) and distortion indices (τ5 > 0.5 for square pyramidal geometry) .

Notes

- Synthesis and characterization methodologies are extrapolated from structurally analogous N-(1,3-thiazol-2-yl)acetamide derivatives .

- Avoid commercial sources (e.g., BenchChem, PubChem); prioritize crystallographic and synthetic data from peer-reviewed journals.

- Advanced questions integrate computational and experimental approaches to address research gaps (e.g., polymorphism, reactivity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.